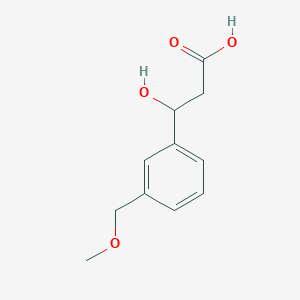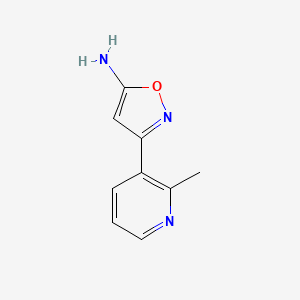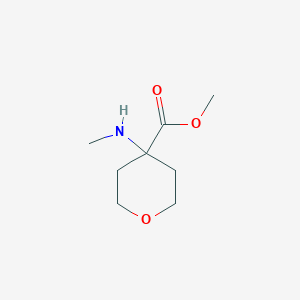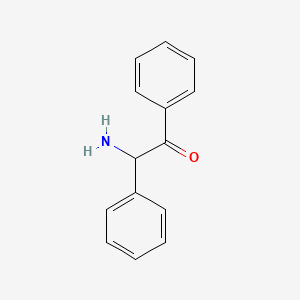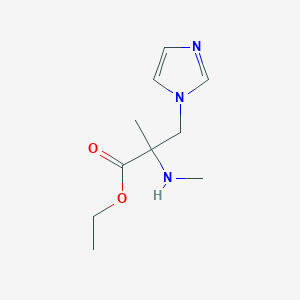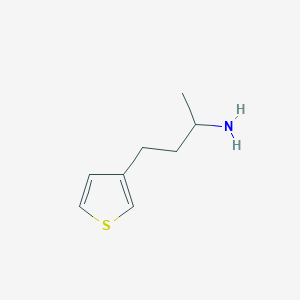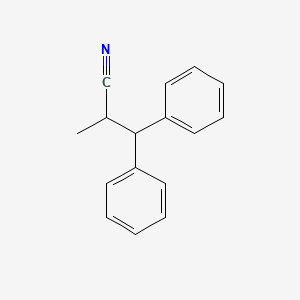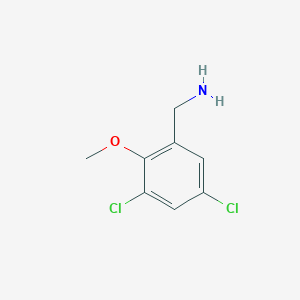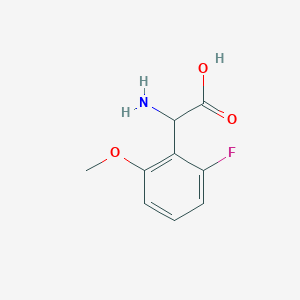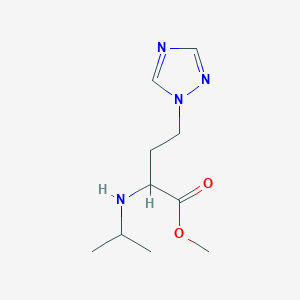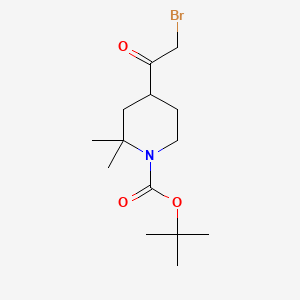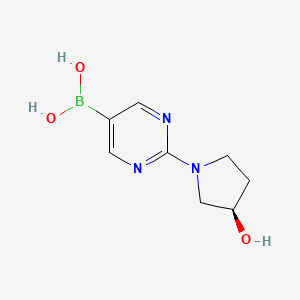
(R)-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a pyrimidine ring substituted with a boronic acid group and a hydroxypyrrolidine moiety, making it a versatile building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the Hydroxypyrrolidine Moiety: The hydroxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The hydroxypyrrolidine moiety can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid in chemical reactions often involves the formation of a transient complex with a catalyst or reagent. For example, in Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The hydroxypyrrolidine moiety can participate in hydrogen bonding or other interactions that stabilize reaction intermediates.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki–Miyaura coupling.
Pyrimidinylboronic Acids: Compounds with similar pyrimidine rings but different substituents.
Hydroxypyrrolidine Derivatives: Compounds with similar hydroxypyrrolidine moieties but different core structures.
Uniqueness
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is unique due to the combination of its boronic acid group, pyrimidine ring, and hydroxypyrrolidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
特性
分子式 |
C8H12BN3O3 |
|---|---|
分子量 |
209.01 g/mol |
IUPAC名 |
[2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H12BN3O3/c13-7-1-2-12(5-7)8-10-3-6(4-11-8)9(14)15/h3-4,7,13-15H,1-2,5H2/t7-/m1/s1 |
InChIキー |
QTDOIMXMJGTEEU-SSDOTTSWSA-N |
異性体SMILES |
B(C1=CN=C(N=C1)N2CC[C@H](C2)O)(O)O |
正規SMILES |
B(C1=CN=C(N=C1)N2CCC(C2)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


